9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione is a chemical compound identified through high-throughput screening as a novel inhibitor of the checkpoint kinase Wee1. [] This compound serves as a template for developing potential anti-cancer agents. [] It belongs to the class of pyrrolocarbazole derivatives. []
Related Compounds
4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones with Modifications
Compound Description: This class encompasses a series of compounds based on the 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione scaffold, featuring various substitutions around the core structure. These modifications include alterations to the chromophore, substitutions on the phenyl ring at the 4-position, and replacements of the carbazole nitrogen. These compounds were investigated for their inhibitory activity against Wee1 kinase, a checkpoint kinase involved in cell cycle regulation, with potential applications in cancer chemotherapy. []
Relevance: These compounds share the core structure of 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione and are considered derivatives with targeted modifications to explore structure-activity relationships and optimize their inhibitory potency and selectivity for Wee1 kinase. []
Compound Description: This set of compounds represents a specific subclass within the broader group of 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione inhibitors. These derivatives are characterized by a chlorine atom at the 2' position of the phenyl ring and various substituents at the 8-position of the pyrrolocarbazole core. They were designed to improve solubility and enhance inhibitory activity against Wee1 and Chk1 checkpoint kinases. []
Relevance: These compounds are structurally analogous to 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione. They retain the core pyrrolocarbazole structure with specific modifications – a chlorine atom on the phenyl ring and substitutions at the 8-position – aimed at improving their pharmacological properties as inhibitors of Wee1 and Chk1 kinases. []
N-6 Substituted Analogues of 9-Hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones
Compound Description: This group consists of analogues of 9-Hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione with modifications specifically at the N-6 position. The research explored the impact of different substituents at this position on their ability to inhibit Wee1 and Chk1 checkpoint kinases. []
Relevance: These compounds are direct structural analogs of 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione, modified solely at the N-6 position to understand how substituent changes at this specific site influence their activity as Wee1 and Chk1 kinase inhibitors. []
Compound Description: This compound represents a pyrrolo-annellated carbazole with potential antitumor properties. Its structure features a carbazole core with a methoxy group at the 4-position, a methyl group at the 9-position, and two methyl ester groups at the 1 and 2 positions. []
Relevance: Although lacking the pyrrolidinedione ring present in 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione, this compound shares the fundamental carbazole framework. It highlights the significance of the carbazole motif in developing potential antitumor agents. []
Compound Description: This compound is another example of a pyrrolo-annellated carbazole investigated for its potential antitumor activity. Its structure includes a hydroxyl group at the 5-position, a phenyl group at the 2-position, a methyl group at the 10-position, and a pyrrolidinedione ring fused to the carbazole core. It also exists as a methanol solvate. []
Relevance: Despite the differences in the arrangement of the pyrrolidinedione ring and other substituents compared to 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione, this compound shares the crucial pyrrolocarbazole framework, emphasizing the relevance of this structural motif in the context of antitumor drug discovery. []
Source and Classification
PD 407824 was initially developed as part of a series of CHK1 inhibitors aimed at modulating cell cycle checkpoints and enhancing the sensitivity of cancer cells to DNA-damaging agents. It has been classified under small molecule inhibitors, specifically targeting the CHK1 pathway, which is crucial for maintaining genomic stability during cell division. The compound is also noted for its effects on other kinases, particularly WEE1, which further broadens its applicability in therapeutic settings.
Synthesis Analysis
Reagents: Common reagents may include various alkylating agents and coupling agents that facilitate the formation of the core carbazole structure.
Conditions: Reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate PD 407824 from by-products and unreacted materials.
Molecular Structure Analysis
PD 407824 features a complex molecular structure characterized by a carbazole backbone. The molecular formula is typically represented as C18H19N3, indicating a relatively large and intricate arrangement of atoms. Key structural features include:
Carbazole Core: This heterocyclic structure is known for its stability and ability to interact with various biological targets.
Substituents: The presence of nitrogen atoms and various functional groups enhances its binding affinity to CHK1 and possibly other kinases.
3D Configuration: The spatial arrangement of atoms within PD 407824 allows for optimal interaction with target proteins, influencing its efficacy as an inhibitor.
Chemical Reactions Analysis
PD 407824 participates in several chemical reactions relevant to its function as a kinase inhibitor:
Inhibition Mechanism: It binds to the active site of CHK1, preventing phosphorylation events critical for cell cycle progression. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
Interactions with BMP Pathway: The compound has been shown to sensitize cells to BMP signaling by altering downstream signaling pathways, enhancing osteoblast differentiation from mesenchymal stem cells.
Potential Side Reactions: While primarily acting on CHK1 and WEE1, PD 407824 may have off-target effects due to its structural similarity with other kinases.
Mechanism of Action
The mechanism of action of PD 407824 primarily revolves around its role as a CHK1 inhibitor:
Cell Cycle Regulation: By inhibiting CHK1, PD 407824 disrupts the normal checkpoint responses during DNA damage, leading to unregulated cell cycle progression or apoptosis in cancer cells.
BMP Sensitization: PD 407824 enhances BMP4 signaling by depleting p21 levels and activating cyclin-dependent kinase 9 (CDK9), which subsequently phosphorylates SMAD proteins involved in BMP signaling pathways.
Impact on Stem Cell Differentiation: In human pluripotent stem cells, the compound promotes differentiation into retinal cells when combined with BMP4, demonstrating its utility in regenerative medicine.
Physical and Chemical Properties Analysis
PD 407824 exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), facilitating its use in biological assays.
Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Molecular Weight: The molecular weight is approximately 285.36 g/mol, which is typical for small molecule inhibitors.
Applications
PD 407824 has diverse applications across several scientific fields:
Cancer Therapy: As a CHK1 inhibitor, it holds promise for enhancing the efficacy of chemotherapy by targeting tumor cells' DNA damage response pathways.
Regenerative Medicine: Its ability to promote stem cell differentiation into specific lineages makes it valuable for developing therapies aimed at tissue regeneration and repair.
Biological Research: Researchers utilize PD 407824 to study cell cycle regulation mechanisms and BMP signaling pathways, contributing to our understanding of developmental biology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pasireotide is a six-membered homodetic cyclic peptide composed from L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl and modified L-hydroxyproline residues joined in sequence. A somatostatin analogue with pharmacologic properties mimicking those of the natural hormone somatostatin; used (as its diaspartate salt) for treatment of Cushing's disease. It has a role as an antineoplastic agent. It is a homodetic cyclic peptide and a peptide hormone. It is a conjugate base of a pasireotide(2+). Pasireotide is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity. It is marketed as a diaspartate salt called Signifor, which is used in the treatment of Cushing's disease. Pasireotide is a Somatostatin Analog. The mechanism of action of pasireotide is as a Somatostatin Receptor Agonist. Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin. Pasireotide is a synthetic long-acting cyclic peptide with somatostatin-like activity. Pasireotide activates a broad spectrum of somatostatin receptors, exhibiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. This agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin. See also: Pasireotide Diaspartate (is active moiety of); Pasireotide Pamoate (is active moiety of).
Pasireotide aspartate is an aspartate salt that is the diaspartate salt of pasireotide. A somatostatin analogue with pharmacologic properties mimicking those of the natural hormone somatostatin; used for treatment of Cushing's disease. It has a role as an antineoplastic agent and a prodrug. It contains a pasireotide(2+). See also: Pasireotide (has active moiety).
PAT-1251 is a Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PAT-1251 showed LOXL2 IC50 = 0.074 μM; > 400-fold selective over LOX. PAT-1251 was also potent against mouse, rat, and dog LOXL2 (average IC50 values of 0.10, 0.12, and 0.16 μM, respectively) . PAT-1251 also exhibits a reasonable CYP450 inhibition profile, with measured IC50 values of 1.8, 1.7, 2.4, 12, and 30 μM versus 1A2, 2C9, 2C19, 2D6, and 3A4, respectively.